[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol typically involves the reaction of phenazine derivatives with sulfanyl compounds under controlled conditions. One common method involves the use of [2,7-phenazinediylbis(thio)]bis-methanol as a precursor . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The phenazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of [7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol: Characterized by the presence of phenazine and sulfanyl groups.
[2,7-Phenazinediylbis(thio)]bis-methanol: A precursor used in the synthesis of the target compound.
Thiazol-2(3H)-imine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of phenazine and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N2O2S2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[7-(hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol |
InChI |
InChI=1S/C14H12N2O2S2/c17-7-19-9-1-3-11-13(5-9)16-12-4-2-10(20-8-18)6-14(12)15-11/h1-6,17-18H,7-8H2 |
InChI Key |
YZHRDDRMRAGMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SCO)N=C3C=CC(=CC3=N2)SCO |
Origin of Product |
United States |
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